Validated Use in Clinical-Stage ADC ABBV-154
This specific linker-payload is the validated component of ABBV-154, an ADC that has advanced to Phase 2 clinical trials. The use of an alternative linker-payload construct would not be representative of the clinical-stage molecule. The target compound is documented as the precise drug-linker used in the conjugation with adalimumab to produce ABBV-154 . This is a direct, product-specific qualification not shared by the broader class of GR agonist linkers.
| Evidence Dimension | Clinical Development Validation |
|---|---|
| Target Compound Data | Validated as the drug-linker in ABBV-154 (Phase 2 clinical trial, NCT pending) |
| Comparator Or Baseline | Other GR agonist linkers (e.g., Ala-Ala-Mal, Gly-Glu-TFA) |
| Quantified Difference | Clinical validation vs. preclinical/research use only |
| Conditions | Clinical development pipeline (AbbVie) |
Why This Matters
This is the only GR agonist linker with a direct, documented link to a Phase 2 clinical ADC program, providing a clear scientific rationale for selection in translational research.
